Product packaging for Boc-D-Arg(NO2)-OH(Cat. No.:CAS No. 50913-12-7)

Boc-D-Arg(NO2)-OH

Cat. No.: B557087
CAS No.: 50913-12-7
M. Wt: 319.31 g/mol
InChI Key: OZSSOVRIEPAIMP-SSDOTTSWSA-N
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Description

Overview of Boc-D-Arg(NO2)-OH as a Chemical Entity

This compound is a chemically modified form of the amino acid D-arginine, engineered to facilitate its incorporation into peptide chains during synthesis. chemimpex.com Its structure is characterized by two key modifications: a tert-butyloxycarbonyl (Boc) group attached to the α-amino group and a nitro (NO2) group protecting the guanidino side chain of the arginine residue. chemimpex.compeptide.com These protecting groups are crucial for preventing unwanted side reactions and ensuring the orderly assembly of amino acids into a desired peptide sequence. peptide.com

The compound is known by several synonyms, including Boc-D-nitroarginine and Nα-Boc-Nω-nitro-D-arginine. chemimpex.comchembk.com Its unique chemical structure is registered under the CAS Number 50913-12-7. chemimpex.com The IUPAC name for this compound is (2R)-2-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-5-(N′-nitrocarbamimidamido)pentanoic acid. chemspider.com

Below is a table summarizing its key chemical identifiers and properties:

IdentifierValue
CAS Number 50913-12-7 chemimpex.com
Molecular Formula C11H21N5O6 chemimpex.com
Molecular Weight 319.3 g/mol chemimpex.com
IUPAC Name (2R)-2-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-5-(N′-nitrocarbamimidamido)pentanoic acid chemspider.com
Appearance White solid chemimpex.comchembk.com
Melting Point 113-126°C (decomposes) chembk.com
Solubility Slightly soluble in aqueous base and DMSO chembk.com

This compound serves as a protected building block in peptide synthesis. The arginine side chain contains a strongly basic guanidino group, which, if left unprotected, can interfere with the peptide coupling reactions. nih.gov The introduction of the electron-withdrawing nitro group onto this guanidino moiety significantly reduces its basicity and nucleophilicity, thus preventing side reactions. nih.gov

Simultaneously, the Boc group protects the α-amino group, the site of peptide bond formation. peptide.com This protection is temporary and can be removed under specific acidic conditions to allow the peptide chain to be elongated. The use of such a doubly protected arginine derivative allows for its precise and controlled incorporation into a growing peptide chain. chemimpex.com

The significance of this compound lies in its utility in solid-phase peptide synthesis (SPPS), a cornerstone technique in biochemical research. chemimpex.compeptide.com It is particularly valuable in the Boc/Bzl (butoxycarbonyl/benzyl) protection strategy. iris-biotech.de Researchers utilize this compound to synthesize peptides with specific sequences that may have important biological activities. chemimpex.comnih.gov

The controlled synthesis of peptides is crucial for a wide range of research applications, including:

Enzyme Inhibition Studies: Synthesized peptides can be designed to act as inhibitors for specific enzymes, providing insights into enzyme mechanisms. chemimpex.com

Structure-Activity Relationship Studies: By systematically replacing amino acids in a peptide sequence, researchers can understand how specific residues contribute to the peptide's biological function.

Development of Research Tools: Custom-synthesized peptides are used as probes, substrates, and ligands in various biochemical assays. chemimpex.com

Role as a Modified Amino Acid Derivative

Historical Context of Arginine Protecting Groups in Peptide Synthesis

The synthesis of peptides containing arginine has historically presented a significant challenge due to the reactive nature of its guanidino side chain. nih.gov To overcome this, various protecting groups have been developed and employed over the years.

Two primary strategies have dominated solid-phase peptide synthesis: Boc chemistry and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. iris-biotech.deamericanpeptidesociety.org

Boc Chemistry: This was the original strategy developed for SPPS. iris-biotech.de It relies on the acid-labile Boc group for temporary Nα-protection and typically uses stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.comamericanpeptidesociety.org The side-chain protecting groups in Boc chemistry are generally benzyl-based (Bzl). iris-biotech.de

Fmoc Chemistry: Introduced later, this strategy utilizes the base-labile Fmoc group for Nα-protection. rsc.orgnih.gov Side-chain protecting groups are typically tert-butyl (tBu) based and are removed with a strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.de Fmoc chemistry is often considered milder than Boc chemistry and has become more widely used, especially in automated synthesis. americanpeptidesociety.orgnih.gov

The choice between Boc and Fmoc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org

The nitro group was one of the early protecting groups used for the guanidino side chain of arginine, particularly within the framework of Boc chemistry. peptide.comgoogle.com Its strong electron-withdrawing nature effectively deactivates the guanidino group, preventing it from participating in unwanted reactions. nih.gov

In the context of this compound, the nitro group is placed on the ω-nitrogen of the guanidino group. chemimpex.com This protection is stable to the acidic conditions used for the removal of the Nα-Boc group during the stepwise elongation of the peptide chain. peptide.com However, the nitro group can be removed during the final cleavage step, typically with strong acids like HF, although this can sometimes lead to side reactions such as the formation of ornithine. peptide.com Recent research has revisited the use of the nitro group, exploring alternative, milder removal methods, such as reduction with stannous chloride (SnCl2), which can prevent some of these side reactions. nih.govresearchgate.net

The development and refinement of protecting group strategies, including the use of the nitro group for arginine, have been instrumental in advancing the field of peptide synthesis, enabling the creation of increasingly complex and biologically relevant molecules for research purposes. nih.gov

Evolution of Protecting Group Strategies (Boc vs. Fmoc Chemistry)

Scope and Research Significance of this compound in Current Academia

The research significance of this compound is multifaceted, with its primary applications found in peptide chemistry, enzyme inhibition studies, and the development of novel therapeutic agents. chemimpex.com Its D-configuration makes it particularly useful for creating non-natural peptides with tailored stereochemistry, which can lead to enhanced stability and unique biological activities.

Key Research Applications:

Peptide Synthesis: this compound is a fundamental building block in solid-phase peptide synthesis (SPPS). chemimpex.com The protecting groups prevent unwanted side reactions during the coupling of amino acids, allowing for the creation of complex and modified peptides. peptide.com These synthetic peptides are instrumental in studying protein structure and function.

Enzyme Inhibition Studies: This compound is frequently utilized in academic research to investigate enzyme mechanisms, particularly those involving nitric oxide synthase (NOS). chemimpex.com By acting as an inhibitor, it helps researchers understand the role of enzymes like NOS in various physiological and pathological processes. guidechem.com

Pharmaceutical Development: this compound serves as a key intermediate in the synthesis of nitric oxide synthase inhibitors, which are being investigated for their therapeutic potential in conditions like cardiovascular diseases. chemimpex.comchemimpex.com Its use in creating peptidomimetics is also a significant area of research for developing new drugs. nih.gov

Biochemical Research: Researchers employ this compound to study the intricate roles of nitric oxide in cellular signaling pathways. chemimpex.comchemimpex.com Understanding these pathways is crucial for advancing knowledge in areas such as inflammation and neurotransmission.

Detailed Research Findings:

Recent studies have highlighted the versatility of this compound in various research contexts. For instance, it has been used in the synthesis of novel peptidomimetics designed as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov This research is vital for developing therapeutic agents that can target specific enzyme isoforms, potentially reducing side effects. nih.gov

In the field of peptide synthesis, the stability of the nitro protecting group has been a subject of study. While it is stable under many conditions, its removal can sometimes lead to side reactions. peptide.com Research continues to optimize the deprotection methods to improve the efficiency of peptide synthesis. mdpi.com

Furthermore, the compound has been instrumental in creating epoxysuccinyl inhibitors for targeted cancer therapy research. nih.gov By incorporating this compound into these constructs, scientists can modulate the properties of the inhibitors to enhance their efficacy. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueReference
Synonyms This compound, Nα-Boc-Nω-nitro-D-arginine chemimpex.com
CAS Number 50913-12-7 chemimpex.com
Molecular Formula C11H21N5O6 chemimpex.com
Molecular Weight 319.3 g/mol chemimpex.com
Appearance White powder chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Storage Conditions 0-8°C chemimpex.com
Application Peptide synthesis, Enzyme inhibition studies chemimpex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5O6 B557087 Boc-D-Arg(NO2)-OH CAS No. 50913-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427410
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50913-12-7
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies for Boc D Arg No2 Oh and Its Integration into Peptides

Chemical Synthesis Pathways for Boc-D-Arg(NO2)-OHpeptide.com

The synthesis of Boc-D-Arg(NO2)-OH involves the strategic protection of the D-arginine molecule to facilitate its incorporation into peptide chains without undesirable side reactions.

The primary precursor for this compound is the amino acid D-arginine. The synthetic process typically involves a two-step protection strategy:

Guanidino Group Protection : The highly reactive guanidino side chain of arginine is protected with a nitro (NO2) group. This nitration step renders the guanidino group less reactive and more stable under various chemical conditions encountered during peptide synthesis. The nitro group is notably stable to acidic conditions commonly used for deprotection, such as trifluoroacetic acid (TFA) peptide.com.

Alpha-Amino Group Protection : Subsequently, the alpha-amino group is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile and is typically removed using strong acids like TFA, often in the presence of scavengers to trap the resulting carbocations . The mechanism involves the protonation of the carbamate (B1207046) nitrogen, followed by the elimination of a tert-butyl cation, liberating the free amine for peptide bond formation .

A common synthetic route involves reacting a pre-formed Boc-protected nitroarginine (B1678959) ester, such as Boc-Arg(NO2)-OtBu, with an acid to yield the desired this compound . The nitro group's stability ensures it remains intact during the Boc deprotection step.

Achieving high yields and purity is paramount for effective use in peptide synthesis. The synthesis of this compound can be optimized through careful control of reaction parameters and judicious selection of reagents and solvents.

Yield and Purity : High purity, often exceeding 99% as determined by HPLC, is achievable chemimpex.com. Reproducibility in synthesis relies on stringent control over reaction pH, temperature, and the quality of solvents and reagents .

Optimization Strategies :

Solvent Selection : Solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) are commonly employed. NBP is increasingly favored as a "greener" alternative to DMF, offering comparable or superior stability for arginine derivatives mdpi.comresearchgate.netgoogle.com. Studies have shown that the nitro group provides excellent stability for arginine derivatives in both DMF and NBP, even under elevated temperatures (e.g., 45°C) mdpi.comresearchgate.netnih.gov.

Reagent Quality : The purity of starting materials and coupling reagents directly impacts the final product's yield and purity.

Purification Methods : Standard purification techniques include reverse-phase High-Performance Liquid Chromatography (HPLC) using C18 columns or flash chromatography . Crystallization can also be an effective method for obtaining high-purity product .

Table 1: Stability of Arginine Protecting Groups in SPPS Solvents

Protecting GroupSolventStability at Room Temperature (Approximate)Stability at 45°C (Approximate)Notes
NO₂DMF100% (up to 30 days) mdpi.comresearchgate.netnih.gov100% (up to 10 days) mdpi.comresearchgate.netHighly stable mdpi.comresearchgate.netnih.gov
NO₂NBP100% (up to 30 days) mdpi.comresearchgate.netnih.gov100% (up to 10 days) mdpi.comresearchgate.netHighly stable mdpi.comresearchgate.netnih.gov
PbfDMF100% (up to 30 days) mdpi.comresearchgate.net100% (up to 10 days) mdpi.comresearchgate.netHighly stable mdpi.comresearchgate.net
PbfNBP100% (up to 30 days) mdpi.comresearchgate.net100% (up to 10 days) mdpi.comresearchgate.netHighly stable mdpi.comresearchgate.net
(Boc)₂DMFDegrades over time (e.g., ~51% after 30 days) mdpi.comresearchgate.netDegrades mdpi.comLess stable than NO2/Pbf
(Boc)₂NBPDegrades over time (e.g., ~38% after 30 days) mdpi.comresearchgate.netDegrades mdpi.comLess stable than NO2/Pbf

Note: Stability data is primarily derived from studies on Fmoc-Arg(X)-OH derivatives, but the stability of the protecting groups themselves is generally applicable.

Reaction Mechanisms and Precursors in this compound Synthesis

This compound in Solid-Phase Peptide Synthesis (SPPS)benchchem.comchemimpex.comresearchgate.netmdpi.compeptide.com

This compound is a cornerstone in the Boc-based SPPS strategy, enabling the precise incorporation of D-arginine residues into peptide sequences.

The successful integration of this compound into a growing peptide chain relies on effective coupling strategies, employing specific reagents and solvent systems.

Peptide bond formation is typically achieved through the activation of the carboxyl group of this compound, followed by its reaction with the free N-terminus of the peptide-resin.

Carbodiimide Activation : Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxyl group bachem.com. DIC is particularly common in conjunction with additives for efficient coupling chemrxiv.orggoogle.comrsc.orggoogle.com.

Role of Additives : Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are essential for enhancing coupling efficiency, minimizing racemization, and suppressing side reactions arising from the O-acylisourea intermediate researchgate.netpeptide.combachem.comoxymapure.comgoogle.comrsc.orggoogle.comekb.eguniurb.itsigmaaldrich.com. OxymaPure is recognized for its superior performance, favorable safety profile, and compatibility with environmentally friendly solvents oxymapure.com. The presence of the nitro group on the arginine side chain can further mitigate side reactions during its incorporation into the peptide sequence researchgate.net.

The choice of solvent significantly influences the solvation of the peptide resin and the efficiency of coupling reactions.

Common Solvents : N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the principal solvents used in SPPS. DMF is cost-effective but can degrade over time, potentially releasing reactive impurities peptide.com. NMP is often preferred due to its superior solvation capabilities and is considered a more environmentally benign option mdpi.comresearchgate.netgoogle.compeptide.combiotage.comiris-biotech.de.

Solvent Properties : NMP's polarity can help reduce peptide aggregation and precipitation, particularly in hydrophobic sequences, which can lead to improved yields and purity biotage.com. While NBP's viscosity can sometimes be a consideration, it generally offers good stability for arginine derivatives mdpi.comresearchgate.netgoogle.comresearchgate.net.

Solvent Mixtures : Combinations such as DMF/DCM have also been reported to offer advantages over single solvents in certain applications peptide.com.

Compound List:

this compound

Use of Carbodiimides and Additives (e.g., HOBt, OxymaPure)

Orthogonality with Other Protecting Groups in Boc Chemistry

In Boc-based peptide synthesis, the α-amino protecting group (Boc) is orthogonal to protecting groups that are labile under basic conditions, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for selective deprotection and coupling steps without interfering with other protected functionalities. The Boc group itself is stable towards nucleophiles and bases, facilitating its use in conjunction with base-labile side-chain protecting groups if needed, although the primary strategy involves acid-labile Boc protection and side-chain protection removed by strong acid cleavage organic-chemistry.org. The NO2 group on the arginine side chain is stable to reagents like trifluoromethanesulfonic acid (TFMSA), trimethylsilyl (B98337) triflate (TMSOTf), and hydrobromic acid in acetic acid (HBr/AcOH), making this compound suitable for preparing protected peptide fragments for subsequent condensation reactions peptide.com.

Prevention and Mitigation of Side Reactions during Coupling

Peptide synthesis, whether in solution or on solid support, is susceptible to various side reactions that can compromise the yield and purity of the final peptide. Careful selection of protecting groups and reaction conditions is paramount to minimize these undesired transformations.

The formation of δ-lactams, a cyclic side product, can be a significant issue, particularly with certain arginine protecting group strategies. While not directly discussing the NO2 group in this context, it is noted that bis-Boc protection of arginine has been identified as being highly prone to δ-lactam formation nih.gov. In contrast, the NO2 and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups for arginine have demonstrated superior stability in common peptide synthesis solvents like DMF and NBP compared to bis-Boc protection nih.govmdpi.com. This suggests that the NO2 group, by not being susceptible to the pathways leading to δ-lactam formation as seen with bis-Boc, contributes to cleaner synthesis.

A notable side reaction associated with the nitro (NO2) protecting group on arginine occurs during cleavage from the resin, particularly under harsh acidic conditions such as those employed with anhydrous hydrogen fluoride (B91410) (HF). The NO2 group can undergo side reactions during this cleavage process, potentially leading to the formation of ornithine residues peptide.com. This contrasts with other protecting groups, such as the tosyl (Tos) group, which is generally less prone to such side reactions, although the released Tos group can modify tryptophan residues, a side reaction that can be mitigated by scavengers peptide.com.

During the deprotection of the Boc group, typically using TFA, tert-butyl cations are generated. These reactive species can alkylate nucleophilic amino acid side chains, such as those of cysteine, methionine, or tryptophan. To prevent these undesirable modifications, scavengers are often included in the deprotection cocktail organic-chemistry.orgchempep.com. Common scavengers include thiophenol or dithiothreitol (B142953) (DTE), which effectively trap the carbocations organic-chemistry.orgchempep.com. While these are general practices for Boc deprotection, they are critical when this compound is part of a peptide sequence that also contains sensitive residues.

Addressing Ornithine Residue Formation

Solution-Phase Peptide Synthesis Utilizing this compound

Solution-phase peptide synthesis (SPPS) offers an alternative approach to solid-phase methods and is often employed for the synthesis of shorter peptides or peptide fragments. This compound is amenable to solution-phase methodologies, where the formation of the peptide bond is achieved by activating the carboxyl group of one amino acid and reacting it with the free amino group of another ekb.eg. The Boc group on the N-terminus provides temporary protection during coupling steps, and the NO2 group on the arginine side chain remains intact under typical coupling conditions.

The principles of solution-phase peptide synthesis involve the controlled sequential addition of protected amino acids. For this compound, the Boc group is removed using mild acidic conditions (e.g., TFA), and the resulting free amine is then coupled with an activated carboxyl group of the next amino acid. The NO2 group is generally stable throughout these solution-phase coupling cycles and is typically removed along with other side-chain protecting groups during the final cleavage step, often using strong acid like HF peptide.comekb.eg.

Table 1: Stability of Arginine Side-Chain Protecting Groups in Peptide Synthesis Solvents

Protecting GroupSolventTemperatureStability ObservationReference
NO2DMFRoom Temp.Totally stable nih.govmdpi.com
NO2NBPRoom Temp.Totally stable nih.govmdpi.com
NO2DMF45 °CTotally stable nih.govmdpi.com
NO2NBP45 °CTotally stable nih.govmdpi.com
PbfDMFRoom Temp.Totally stable nih.govmdpi.com
PbfNBPRoom Temp.Totally stable nih.govmdpi.com
PbfDMF45 °CTotally stable nih.govmdpi.com
PbfNBP45 °CTotally stable nih.govmdpi.com
(Boc)₂DMFRoom Temp.Slowly degraded nih.govmdpi.com
(Boc)₂NBPRoom Temp.Slowly degraded nih.govmdpi.com
(Boc)₂DMF45 °CDegraded slightly faster nih.govmdpi.com
(Boc)₂NBP45 °CDegraded slightly faster nih.govmdpi.com

Note: The data pertains to Fmoc-Arg(X)-OH analogues, but the stability of the NO2 protecting group itself is relevant for this compound.

Table 2: Side Reactions Associated with Arginine Side-Chain Protection during Cleavage

Protecting GroupCleavage MethodPotential Side ReactionNotesReference
NO2HFOrnithine residue formationThe NO2 group can undergo side reactions during HF cleavage. peptide.com
TosHFTryptophan modificationThe Tos group is less prone to side reactions than NO2. peptide.com

Compound Name List

this compound

tert-butyloxycarbonyl (Boc)

Nitro (NO2)

Fmoc (9-fluorenylmethoxycarbonyl)

Tosyl (Tos)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Trifluoroacetic acid (TFA)

Trifluoromethanesulfonic acid (TFMSA)

Trimethylsilyl triflate (TMSOTf)

Hydrobromic acid (HBr)

Acetic acid (AcOH)

Dithiothreitol (DTE)

Thiophenol

Hydrogen fluoride (HF)

Iii. Deprotection Strategies for the Nitro Group of Arginine in Boc D Arg No2 Oh

Acid-Labile Deprotection Mechanisms in Boc Chemistry

While the Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions, certain strong acids can also facilitate the cleavage or transformation of the nitro group on arginine. These methods are often employed in conjunction with standard Boc deprotection protocols or for specific synthetic challenges.

Hydrofluoric Acid (HF) Cleavage and its Considerations

Hydrofluoric acid (HF) is a potent acid commonly used for the cleavage of peptides from solid supports and the removal of various side-chain protecting groups in Boc chemistry. In some protocols, HF can also effect the deprotection of the nitro group on arginine peptide.comekb.egsigmaaldrich.com. However, the use of HF requires specialized equipment due to its highly corrosive nature. Furthermore, HF cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or the formation of ornithine residues from arginine if not carefully controlled. The addition of scavengers, such as anisole (B1667542) or thioanisole (B89551), is often necessary to mitigate these side reactions sigmaaldrich.com. While HF can deprotect the nitroarginine (B1678959), its harshness and potential for side reactions necessitate careful consideration of the peptide sequence and desired outcome.

Trifluoromethanesulfonic Acid (TFMSA) and Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126) (TMSOTf) Deprotection

Trifluoromethanesulfonic acid (TFMSA) and its silylated derivative, trimethylsilyl trifluoromethanesulfonate (TMSOTf), are powerful deprotecting agents frequently utilized in peptide synthesis google.comwikipedia.org. These strong acids are known to cleave various protecting groups. While the nitro group of arginine is generally considered stable to TFMSA and TMSOTf in standard Boc deprotection conditions, specific protocols might leverage these reagents for nitro group removal or modification, particularly in complex synthetic schemes. TMSOTf, in particular, is a potent Lewis acid that can activate various functional groups and is sometimes used in deprotection strategies wikipedia.orgsigmaaldrich.comgoogle.com. When used for deprotection, scavengers like 1,2-ethanedithiol (B43112) or thioanisole are commonly employed to trap reactive carbocations generated during the process, minimizing side reactions google.comsigmaaldrich.com. Research indicates that TMSOTf can be effective for deprotecting acetonides and other functionalities, suggesting its potential in complex deprotection sequences nih.gov.

Reductive Deprotection Methods for the Nitro Group

Reductive methods are the most prevalent and often preferred strategies for removing the nitro group from arginine, as they typically offer milder conditions and better selectivity compared to strong acid treatments.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a well-established and efficient method for the reduction of nitro groups to amines, which then tautomerize to the guanidino form. This approach commonly employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a suitable solvent like methanol, ethanol, or aqueous acetic acid mdpi.commdma.ch. Reactions are typically conducted at room temperature and atmospheric pressure, though higher pressures can accelerate the process. Catalytic hydrogenation is generally high-yielding and selective, provided that other reducible functional groups in the peptide are absent or appropriately protected mdpi.comescholarship.org. However, the method can be sensitive to catalyst poisoning by sulfur-containing residues and may require longer reaction times for peptides with multiple nitroarginine residues mdpi.com.

Stannous Chloride (SnCl₂) Mediated Reduction

Stannous chloride (SnCl₂) is a widely used reducing agent for the deprotection of nitroarginine, particularly when catalytic hydrogenation is not feasible or desired mdpi.comlookchem.commdma.ch. This method typically involves treating the nitroarginine-containing peptide with SnCl₂·2H₂O in an acidic alcoholic solution, such as 1M HCl in ethanol, at room temperature mdpi.comlookchem.commdma.chrcsi.science. SnCl₂ offers a robust and effective means to reduce the nitro group, often providing good yields. It is also amenable to solid-phase synthesis, where it can be used to deprotect the nitro group while the peptide remains attached to the resin nih.govmdpi.com. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent, in combination with SnCl₂ and mild acid, has also been reported as an effective and greener approach for on-resin deprotection researchgate.netnih.govmdpi.com.

Emerging Reductive Methods and Their Efficacy

Beyond traditional catalytic hydrogenation and SnCl₂ reduction, several alternative reductive methods have been explored for the deprotection of the nitro group. These include transfer hydrogenation, where hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid are used in conjunction with a catalyst (e.g., Pd/C) mdma.ch. Sodium borohydride (B1222165) (NaBH₄) in the presence of metal ion catalysts has also been investigated as a milder alternative, potentially offering orthogonality with other protecting groups like benzyloxycarbonyl (Z) lookchem.comresearchgate.net. Other metal-based reductions, such as using iron powder in acetic acid, have also been reported for nitro group reduction, often showing high tolerance for other functional groups uow.edu.au. These emerging methods aim to improve efficiency, selectivity, and environmental compatibility in the deprotection of nitroarginine.

Selective Deprotection of Boc-D-Arg(NO2)-OH in Complex Peptide Constructs

The synthesis of complex peptides, particularly those incorporating arginine, presents challenges in side-chain protection and selective deprotection. Arginine's highly basic guanidino group necessitates protection, and the nitro (NO2) group on this compound offers a stable option that can be removed under specific conditions, facilitating orthogonal strategies in peptide assembly peptide.com. Achieving selective deprotection of this nitro group while preserving other labile protecting groups and the peptide backbone is crucial for successful synthesis, especially in intricate peptide constructs.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation and transfer hydrogenation are established methods for removing the nitro group from arginine. These methods typically employ palladium catalysts, such as Pd/C or Pd black, in the presence of hydrogen donors like hydrogen gas, formic acid, or ammonium formate nih.govmdma.chcdnsciencepub.comrsc.orgresearchgate.net. While effective for simpler peptides or single nitroarginine residues, selectivity in complex peptide constructs can be a concern if other reducible functional groups are present nih.gov. However, specific conditions, such as using freshly prepared palladium black, have been reported to allow for more rapid removal of the nitro group compared to other protecting groups like benzyl (B1604629) ethers or N-benzyl groups, suggesting potential for controlled selectivity rsc.org. Furthermore, catalytic transfer hydrogenolysis (CTH) has demonstrated selective removal of other protecting groups (e.g., 2-chloro-benzyloxycarbonyl) in the presence of the nitroarginine moiety researchgate.net.

Chemical Reduction Methods (Stannous Chloride Mediated)

A particularly effective and widely investigated method for the selective on-resin deprotection of the nitro group in complex peptide constructs involves the use of stannous chloride (SnCl2) as a reducing agent nih.govresearchgate.netpeptide.com. This method typically employs mild acidic conditions, often utilizing aqueous hydrochloric acid (HCl) as an acid rectifier in a solvent like 2-methyltetrahydrofuran (2-MeTHF) nih.govub.edu. The presence of additives such as phenol (B47542) has also been explored, though its benefit on rate or purity is debated nih.govub.edu. Temperatures around 55 °C have been found to be effective nih.govresearchgate.net. This SnCl2-based reduction is notable for its ability to remove the nitro group from multiple arginine residues within a single peptide sequence and can be further accelerated by sonochemistry nih.govresearchgate.net. Crucially, the nitro group and its removal conditions are generally orthogonal to many common protecting groups used in Fmoc/tBu or Boc/Bzl strategies, such as Boc, Pbf, and tBu, ensuring their integrity during the deprotection step nih.govresearchgate.netpeptide.comub.edu. For instance, the nitro and Pbf groups have shown stability in DMF and N-phenyl-2-pyrrolidone (NBP) mixtures at elevated temperatures researchgate.net.

Data Table: SnCl2-Mediated Nitro Group Deprotection of Arginine in Peptide Constructs

Peptide Construct ExampleDeprotection ReagentsSolventConditionsYield / OutcomeCompatibility NotesSource
H-Leu-Arg(NO2)-Phe-NH-Rink-amide-resin2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °CSuccessful removal (HPLC confirmed)Implied stability of other groups in standard Fmoc/tBu SPPS. nih.gov
H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide-resin2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °CSuccessful removal (HPLC confirmed)Implied stability of OtBu and other groups. nih.gov
Cilengitide precursor2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °CSuccessful removal (HPLC confirmed)Applied to complex peptide precursors. nih.gov
Bradykinin precursor2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °CSuccessful removal (HPLC confirmed)Applied to complex peptide precursors. nih.gov
H-[Trp(Boc)-Arg(NO2)]2-Pro-NH-Rink-amide resin2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °C, Sonication applied for accelerationSuccessful removal (HPLC confirmed)Effective for multiple Arg(NO2) residues; Trp(Boc) stability implied. nih.govresearchgate.net
H-[Trp(Boc)-Arg(NO2)]3-Pro-NH-Rink-amide resin2 M SnCl2, 0.04 M Phenol, 0.2 M aq HCl2-MeTHF55 °C, Sonication applied for accelerationHighly satisfactory removal (HPLC confirmed)Effective for multiple Arg(NO2) residues; Trp(Boc) stability implied. nih.govresearchgate.net
General SPPS conditions6 M SnCl2, 1.6 mM HCl (dioxane) in DMFDMFRoom temp. or 50 °CStable to Boc, Fmoc, Alloc groupsDemonstrates orthogonality of SnCl2/acid conditions to common protecting groups. ub.edu

Research Findings Summary

Research indicates that the nitro group on arginine serves as a robust protecting group, stable under various conditions commonly encountered during peptide synthesis, including those used for Boc and Fmoc deprotection nih.govresearchgate.netpeptide.com. For selective removal in complex peptide constructs, chemical reduction using stannous chloride (SnCl2) in mild acidic media (e.g., 2-MeTHF with aq HCl) at elevated temperatures (around 55 °C) has emerged as a highly effective strategy nih.govresearchgate.net. This method has been successfully applied to peptides containing multiple nitroarginine residues, with sonochemistry noted to accelerate the reaction efficiency nih.govresearchgate.net. The orthogonality of this deprotection method is well-established, as it does not affect other common protecting groups like Boc, Pbf, or tBu, allowing for their subsequent removal under different conditions nih.govresearchgate.netpeptide.comub.edu. While catalytic hydrogenation is also a viable route for nitro group removal, its application in complex systems may require careful optimization to avoid reduction of other sensitive functional groups nih.govrsc.org. The stability of the nitro group to acidic conditions like TFMSA, TMSOTf, and HBr/AcOH further highlights its utility in preparing protected peptide fragments peptide.com.

Compound List:

this compound

Arginine

Boc-Arg(NO2)-OH

Fmoc-Arg(X)-OH (where X = Boc2, NO2, Pbf)

H-Leu-Arg(NO2)-Phe-NH-Rink-amide-resin

H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide-resin

Cilengitide precursor

Bradykinin precursor

(RW)n peptides (n=2, 3)

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Boc)2-OH

Nitroarginine

L-Nω-Nitroarginine (L-NNA)

L-Nω-Nitroarginine Methyl Ester (L-NAME)

D-phenylalanyl-Nω-nitro-D-argininemethylester

Nω-nitro-L-arginyl-L-diaminobutyramide

Z-Arg(NO2)-Pro-Lys(Z)-Pro-OH

H-δ-Ava-Phe-Phe-Gly-Leu-Nle-NH2

pNZ-amino acids (p-nitrobenzyloxycarbonyl amino acids)

Iv. Advanced Research Applications of Boc D Arg No2 Oh

Design and Synthesis of Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neuronal signaling, smooth muscle relaxation, and immune responses. nih.govucl.ac.uk The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govucl.ac.uk The dysregulation of NO production is implicated in various diseases, making the development of isoform-selective NOS inhibitors a significant therapeutic goal.

Boc-D-Arg(NO2)-OH as a Precursor in Pharmacological Development

This compound is a key precursor in the development of NOS inhibitors. chemimpex.comchemimpex.com The nitroarginine (B1678959) moiety is a well-established pharmacophore for NOS inhibition. The D-configuration of the arginine residue can confer resistance to proteolytic degradation, a desirable property for peptide-based drug candidates. researchgate.net The Boc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the systematic construction of peptide and peptidomimetic libraries to screen for potent and selective NOS inhibitors. drugfuture.com

For instance, researchers have utilized this compound in the synthesis of various peptidomimetics designed to target the active site of NOS isoforms. nih.gov The synthesis often involves coupling this compound with other amino acids or chemical scaffolds, followed by deprotection and further modification to create a diverse range of potential inhibitors. nih.govdrugfuture.com

Structure-Activity Relationship Studies of NOS Inhibitors

The use of this compound is instrumental in conducting structure-activity relationship (SAR) studies of NOS inhibitors. nih.govresearchgate.net By systematically modifying the structure of molecules derived from this precursor and evaluating their inhibitory activity against different NOS isoforms, researchers can elucidate the key structural features required for potency and selectivity. nih.gov

These studies have revealed that the guanidino group of arginine is a critical element for binding to the NOS active site. Modifications to the peptide backbone or the incorporation of non-natural amino acids, facilitated by the use of precursors like this compound, can significantly impact the inhibitor's affinity and selectivity for a particular NOS isoform. nih.gov For example, the development of dipeptide and peptidomimetic inhibitors based on Nω-nitro-L-arginine has been a strategy to enhance nNOS selectivity. researchgate.net

Biochemical Research Probing Nitric Oxide Pathways

The ability to synthesize specific NOS inhibitors using this compound has profound implications for biochemical research aimed at understanding the intricate roles of nitric oxide in cellular signaling and physiology. chemimpex.com

Investigating Cellular Signaling and Physiological Processes

Inhibitors derived from this compound are valuable tools for dissecting the specific contributions of different NOS isoforms to various cellular signaling cascades. chemimpex.com By selectively blocking the activity of nNOS, eNOS, or iNOS, researchers can investigate the downstream effects on signaling pathways such as the cGMP pathway, and physiological processes like vasodilation, neurotransmission, and immune responses. nih.govphysiology.org These investigations provide a deeper understanding of the complex regulatory networks governed by nitric oxide.

Role in Enzyme Inhibition and Metabolic Studies

This compound and its derivatives are frequently employed in academic research for enzyme inhibition and metabolic studies. chemimpex.com These compounds serve as probes to explore the mechanisms of enzyme action and to characterize the active sites of NOS isoforms. nih.gov By studying how these inhibitors interact with the enzyme, researchers can gain valuable insights into the catalytic process and the structural determinants of substrate binding.

Table 1: Research Findings on NOS Inhibition

Finding Significance Reference(s)
N-hydroxyl modifications of Nω-nitro-L-arginine-containing peptidomimetics showed tighter binding against eNOS. This finding demonstrates how specific chemical modifications can alter isoform selectivity, decreasing nNOS/eNOS selectivity in this case. nih.gov
Aminopyrrolidine analogues of Nω-nitro-L-argininyl-trans-4-amino-L-proline amide exhibited better potency and selectivity for nNOS. Highlights the potential for designing more effective and selective nNOS inhibitors with improved physicochemical properties. researchgate.net
Nα-methylated analogues of certain inhibitors had weaker binding affinity. Indicates that modifications at the α-amino position can negatively impact inhibitor potency. researchgate.net

Development of Modified Peptides and Peptide-Based Drugs

The application of this compound extends to the broader field of peptide science and drug development. chemimpex.comdrugfuture.com The incorporation of this unnatural amino acid into peptide sequences can enhance their therapeutic potential. chemimpex.comsigmaaldrich.com

The D-amino acid configuration provides increased stability against enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. researchgate.net Furthermore, the nitroarginine residue itself can be a key pharmacophore, as seen in the context of NOS inhibition. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the efficient creation of novel peptides with tailored properties. drugfuture.com For example, this compound has been used in the solid-phase synthesis of peptide fragments for creating larger, biologically active molecules. drugfuture.com

Enhancing Peptide Stability and Bioactivity through Arginine Modifications

The incorporation of modified arginine residues, such as that derived from this compound, is a key strategy in peptide chemistry to improve the stability and biological activity of synthetic peptides. Peptides containing the non-natural D-arginine enantiomer often exhibit enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid sequences. smolecule.com This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic peptides.

Research has demonstrated that the choice of protecting group on the arginine side chain is critical for the stability of the amino acid derivative itself during synthesis. A study comparing different Fmoc-protected arginine analogues found that the nitro-protected version, Fmoc-Arg(NO2)-OH, exhibited complete stability in solution over a 10-day period, unlike other derivatives which showed significant degradation. researchgate.net This stability is a significant advantage in solid-phase peptide synthesis (SPPS), ensuring the integrity of the building block prior to its incorporation into the peptide chain. smolecule.comresearchgate.net

The use of D-amino acids is a well-established method for creating peptide analogs with improved properties. smolecule.com By strategically replacing L-arginine with D-arginine using this compound, researchers can develop peptides with tailored bioactivity and stability profiles for applications in drug development and biomaterials. smolecule.com

Table 1: Stability of Fmoc-Protected Arginine Analogues in Solution

Time Fmoc-Arg(Boc)2-OH in DMF (%) Fmoc-Arg(NO2)-OH in DMF/NBP (%) Fmoc-Arg(Pbf)-OH in DMF/NBP (%)
0 h 88.8 100 100
1 h 88.6 100 100
24 h 86.9 100 100
48 h 85.0 100 100
10 d 77.6 100 100

Data sourced from a 2020 study on the stability of arginine protecting groups, highlighting the superior stability of the NO2-protected analogue. researchgate.net

Applications in Drug Formulation and Bioavailability

This compound is instrumental in the development of peptide-based therapeutics, where enhancing bioavailability is a primary objective. chemimpex.com The inherent properties of this compound allow for its incorporation into drug formulations designed to improve the delivery and efficacy of therapeutic agents. chemimpex.comchemimpex.com

The modification of peptides with D-arginine, facilitated by this compound, can lead to improved bioavailability. smolecule.com This is partly due to the increased resistance to enzymatic breakdown, as mentioned previously. Furthermore, arginine-rich peptides are known for their ability to penetrate cell membranes, and the inclusion of D-arginine can modulate this property.

In the broader context of drug formulation, arginine derivatives are explored for their potential to enhance the performance of various drug delivery systems. For instance, modifications involving arginine derivatives have been investigated in liposomal drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of encapsulated drugs. While these studies may not directly use this compound, they highlight the principle of using arginine modifications to improve drug formulation, a principle that can be extended to peptides synthesized with this specific building block. The properties imparted by this compound make it a valuable tool for researchers aiming to create more effective drug formulations. chemimpex.com

Contributions to Arginine Metabolism Research

This compound and its L-enantiomer, Boc-L-Arg(NO2)-OH, are significant tools in the study of arginine metabolism and its role in various physiological and pathological processes. chemimpex.comchemimpex.com Arginine is a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a critical signaling molecule involved in cardiovascular regulation, neurotransmission, and immune responses. chemimpex.com

Derivatives of arginine are widely used to study and inhibit the activity of NOS. chemimpex.com Nω-nitro-L-arginine, which can be produced from Boc-L-Arg(NO2)-OH, is a well-known inhibitor of NOS. By using the D-enantiomer, researchers can investigate the stereospecificity of NOS and other enzymes involved in arginine metabolism. The use of these compounds in academic research allows for a deeper exploration of arginine's metabolic pathways and their effects on health. chemimpex.com

The ability to synthesize peptides containing a nitro-arginine residue at a specific position allows for detailed studies of how this modification affects enzyme-substrate interactions. These investigations are crucial for understanding the mechanisms of enzyme inhibition and for designing novel therapeutic agents that target arginine metabolic pathways. chemimpex.com

Utilization in Asymmetric Synthesis and Chiral Recognition Studies

This compound is an important chiral building block utilized in asymmetric synthesis, a field of chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. york.ac.uk The D-configuration of the α-carbon in this compound makes it a valuable component for constructing non-natural peptides and other complex chiral molecules with specific stereochemistry. ethz.ch

The synthesis of molecules with defined chirality is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis strategies often employ chiral starting materials, known as the "chiral pool," to introduce stereocenters into the target molecule. nih.gov this compound is a member of this chiral pool, providing a source of D-arginine for incorporation into synthetic targets.

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule, is a fundamental principle in biology and chemistry. ethz.ch Peptides synthesized with D-amino acids, such as those derived from this compound, are used to probe these interactions. For example, D-peptide analogs of naturally occurring L-peptides can be used to study the structure-function relationships of proteins and to investigate protein-protein interactions. smolecule.com The use of chiral dendrimers and other complex molecules containing chiral building blocks like D-arginine is an active area of research for creating systems with specific catalytic or recognition properties. ethz.ch

Table 2: Compound Names

Compound Name
This compound
Boc-L-Arg(NO2)-OH
Nω-nitro-L-arginine
Fmoc-Arg(NO2)-OH
Fmoc-Arg(Boc)2-OH
Fmoc-Arg(Pbf)-OH
D-arginine
L-arginine

V. Analytical Methodologies for Characterizing Boc D Arg No2 Oh and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and identity of Boc-D-Arg(NO2)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation. It allows for the confirmation of the presence and arrangement of atoms within the molecule, including the Boc protecting group, the D-arginine backbone, and the nitro modification on the guanidino group.

¹H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule and their chemical environments. Characteristic signals expected for this compound include:

A singlet for the tert-butyl protons of the Boc group, typically appearing around 1.4 ppm.

Signals corresponding to the methylene (B1212753) protons of the arginine side chain.

A signal for the α-proton of the arginine residue.

The proton attached to the nitro-modified guanidino nitrogen might also exhibit unique shifts.

The presence of the nitro group can influence the chemical shifts of nearby protons compared to unprotected arginine derivatives. chemicalbook.com provides an example of an ¹H NMR spectrum for the L-enantiomer, N-Boc-N'-nitro-L-arginine, indicating the utility of this method.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Key signals would include the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the α-carbon, and the carbons of the arginine side chain, including those in the guanidino moiety. ox.ac.uk notes that ¹³C NMR can reveal broad signals for certain carbons in protected arginine derivatives due to dynamic processes. researchgate.net highlights the importance of NMR investigation for confirming the structures of Boc-protected arginines, including their geometric isomerism.

FeatureExpected ¹H NMR Signal (approx. ppm)Expected ¹³C NMR Signal (approx. ppm)Notes
Boc Group Singlet ~1.4 (9H)~28 (methyls), ~80 (tert-butyl C), ~155 (carbonyl)Confirms the presence and integrity of the Boc protecting group.
Arginine Backbone α-proton, β-protons, γ-protonsα-carbon, β-carbon, γ-carbonProvides structural confirmation of the amino acid backbone.
Arginine Side Chain Guanidino protonsGuanidino carbonsThe nitro group's position on the guanidino nitrogen can influence these signals.
Nitro Group --While not directly giving a signal, it affects neighboring proton and carbon chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., TOF - Time-of-Flight) are commonly employed.

ESI-MS: This soft ionization technique typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), allowing for the direct determination of the compound's mass. High-resolution ESI-MS can provide accurate mass measurements, often within ±5 ppm, which is crucial for confirming the elemental formula .

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique used, particularly in peptide analysis, to determine the mass of peptides incorporating such modified amino acids biorxiv.orgprotocols.io.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both separation and quantification, offering high sensitivity and specificity, especially when analyzing complex biological samples or reaction mixtures researchgate.net.

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis, often in conjunction with chromatographic methods like HPLC, rather than for primary structural elucidation of this compound itself. Unlike aromatic amino acids (tryptophan, tyrosine, phenylalanine) which have distinct absorbance peaks in the UV range (e.g., ~280 nm, ~274 nm, ~257 nm respectively) , this compound lacks an aromatic ring. Its UV absorbance is expected to be relatively low, primarily arising from the peptide bonds and potentially the nitro group, typically in the lower UV range (around 200-220 nm) . This absorbance allows for its detection during HPLC analysis researchgate.netacs.orggoogle.com.

Chromatographic Purity and Characterization Methods

Chromatographic techniques are vital for assessing the purity of this compound and separating it from potential impurities or stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for evaluating the purity of this compound and quantifying its content. Reverse-phase HPLC (RP-HPLC) is most commonly employed.

Methodology: RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18 silica (B1680970) columns) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and retention acs.orggoogle.comsielc.com. Detection is commonly performed using UV absorbance, typically at wavelengths such as 205 nm or 210 nm google.comsielc.com.

Purity Assessment: HPLC analysis provides a chromatogram where the peak area of this compound relative to the total peak area indicates its purity. Manufacturers often report purity levels of ≥98.5% or ≥99.0% based on HPLC analysis bsxaminoacids.comthermofisher.comsigmaaldrich.comsigmaaldrich.com. For instance, a purity of ≥99.0% (HPLC) is frequently cited bsxaminoacids.com.

Purity SpecificationMethodTypical Detection WavelengthNotes
≥99.0%HPLC210 nm or 205 nmStandard purity assessment.
≥98.5%HPLC (calc. on dry substance)Not specifiedPurity based on dry weight calculation.
≥95% or ≥98%+HPLCNot specifiedMinimum purity levels reported by vendors.

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a fundamental technique used to assess the enantiomeric purity and confirm the stereochemical configuration of chiral compounds like this compound. As a derivative of the D-amino acid arginine, this compound possesses a chiral center at the alpha-carbon, leading to its ability to rotate plane-polarized light. The specific rotation, denoted as , is a characteristic property that is highly sensitive to the compound's enantiomeric composition.

The D-configuration of this compound is critical for its intended applications, particularly in peptide synthesis where the incorporation of specific enantiomers can influence the resulting peptide's biological activity, stability, and resistance to proteolytic degradation . Furthermore, the biological effects of arginine derivatives, including nitroarginine (B1678959) compounds, are often enantiomer-specific nih.gov. Therefore, measuring the specific rotation under defined conditions (temperature, wavelength, solvent, and concentration) serves as a direct confirmation of the D-stereochemistry and helps to ensure the absence or low level of the L-enantiomer. While specific values are typically provided in Certificates of Analysis (COA) for lot-specific data, the principle of optical rotation remains a cornerstone for stereochemical verification in the characterization of this compound.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of constituent elements in a pure compound, thereby confirming its empirical formula and assessing its purity. For this compound, elemental analysis typically involves determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular formula for this compound is C₁₁H₂₁N₅O₆, with a molecular weight of approximately 319.32 g/mol americanelements.compeptide.combloomtechz.comchemsrc.comthermofisher.com.

The theoretical elemental composition for this compound is calculated as follows:

Carbon (C): (12.011 * 11) / 319.32 * 100% = 41.37%

Hydrogen (H): (1.008 * 21) / 319.32 * 100% = 6.63%

Nitrogen (N): (14.007 * 5) / 319.32 * 100% = 21.94%

Oxygen (O): (15.999 * 6) / 319.32 * 100% = 30.06%

Experimental results for N-alpha-Boc-N-omega-nitro-L-arginine (which shares the same elemental composition as the D-enantiomer) have reported values close to these theoretical percentages, such as C, 41.38%; H, 6.63%; N, 21.93%; O, 30.06% bloomtechz.com. Deviations from theoretical values can indicate the presence of impurities, such as residual solvents or water, or incomplete reaction byproducts. Elemental analysis is crucial for validating the stoichiometry of newly synthesized derivatives as well .

Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%) bloomtechz.com
Carbon (C)41.3741.38
Hydrogen (H)6.636.63
Nitrogen (N)21.9421.93
Oxygen (O)30.0630.06

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. For this compound, TGA is employed to assess its thermal stability, identify decomposition temperatures, and quantify volatile components, such as residual moisture or solvents.

In a typical TGA experiment, a small sample of this compound is heated at a controlled rate (e.g., 5 °C/min) from ambient temperature up to a high temperature (e.g., 900 °C) under an inert atmosphere, such as nitrogen researchgate.net. The instrument records the sample's mass loss at each temperature increment. The resulting thermogram can reveal distinct stages of decomposition, often associated with the loss of protecting groups, fragmentation of the molecule, or the release of bound water molecules researchgate.net. TGA can also help in determining the presence of hydrated forms or solvates, as these would manifest as characteristic mass losses at lower temperatures. Instruments like the Mettler Toledo TGA/SDTA 851 google.com or the ELTRA TGA Thermostep eltra.com are commonly used for such analyses. The data obtained from TGA complements other analytical methods by providing insights into the thermal behavior and physical state of the compound.

Vi. Research Challenges and Future Directions

Addressing Persistent Side Reactions in Arginine Protection and Deprotection

Arginine's highly basic and nucleophilic guanidino group poses significant challenges in peptide synthesis, often leading to side reactions such as δ-lactam formation during peptide coupling and various degradation pathways during deprotection nih.govthieme-connect.deresearchgate.netmdpi.com. The Nω-nitro (NO2) group, employed in Boc-D-Arg(NO2)-OH, serves as a crucial protecting group that effectively mitigates the formation of the detrimental δ-lactam, a common issue with less protected arginine derivatives nih.govresearchgate.netmdpi.com. This protection strategy is a significant advantage, especially when compared to widely used groups like Pbf, which, despite their prevalence, can still result in δ-lactam formation and are considerably more expensive to synthesize nih.govresearchgate.netmdpi.com.

However, the deprotection of the nitro group itself introduces specific challenges. While it can be efficiently removed under mild acidic conditions using reducing agents like SnCl2 in solvents such as 2-MeTHF nih.govresearchgate.netmdpi.com, alternative methods like catalytic hydrogenation, although effective for smaller peptides, can lead to undesirable side reactions in larger or more sensitive sequences. These can include partial hydrogenation of residues like tryptophan and phenylalanine, or unintended conversion of nitroarginine (B1678959) to citrulline or Nω-(formimidoyl)ornithine thieme-connect.de. Therefore, developing methods that ensure selective and clean removal of the NO2 group without compromising the peptide chain's integrity or other protecting groups remains an active area of research.

Exploration of Novel Applications in Bioactive Molecule Synthesis

This compound is a versatile building block for synthesizing a wide range of bioactive molecules, particularly peptides with therapeutic applications. Its primary utility lies in the construction of peptide chains requiring a protected D-arginine residue with a modified side chain chembk.com.

A significant area of application for nitroarginine derivatives, including this compound, is in the development of nitric oxide synthase (NOS) inhibitors. These compounds are vital for modulating nitric oxide production, which plays a role in various physiological and pathological processes. Nitroarginine-containing peptides and peptidomimetics have demonstrated potent and selective inhibitory activity against different NOS isoforms, notably neuronal NOS (nNOS) researchgate.netnih.govuq.edu.aubiosynth.commdpi.comnih.gov. The incorporation of the D-enantiomer (D-Arg) can influence the mechanism of inhibition, potentially shifting from competitive to uncompetitive inhibition for certain isoforms, thereby offering distinct pharmacological profiles researchgate.netnih.gov. Examples include dipeptide amides and other derivatives designed as selective nNOS inhibitors, underscoring the compound's value in medicinal chemistry and drug discovery researchgate.netnih.gov. Furthermore, this compound has been employed in the synthesis of specific peptide sequences, such as the RGD peptide nih.gov.

Advanced Analytical Techniques for Real-Time Monitoring of Reactions

Techniques such as in-situ infrared (IR) spectroscopy unito.itacs.organr.frresearchgate.netpageplace.desigmaaldrich.com, Raman spectroscopy euroapi.com, and refractive index (RI) monitoring acs.orgcsic.esacs.org are emerging as powerful tools in this domain. In-situ IR and Raman spectroscopy enable direct observation of chemical transformations as they occur, providing kinetic data and facilitating precise determination of reaction endpoints euroapi.comunito.itacs.organr.frresearchgate.net. Refractive index measurements can also function as a process analytical tool (PAT) for online monitoring of coupling, deprotection, and washing steps, thereby optimizing reaction times and minimizing waste acs.orgcsic.esacs.org. The integration of these advanced analytical methods with automated synthesis platforms promises to further streamline peptide production and improve process robustness.

Data Tables

Table 1: Comparison of Arginine Side-Chain Protecting Groups

Protecting GroupKey Advantage(s) for ArgininePrimary Side Reaction MitigationDrawbacks/ConsiderationsCost Factor (Relative)
Nω-Nitro (NO2) Prevents δ-lactam formation nih.govresearchgate.netmdpi.comHighly effective against δ-lactam formation nih.govresearchgate.netmdpi.comDeprotection requires specific reducing agents (e.g., SnCl2); catalytic hydrogenation can cause side reactions thieme-connect.deModerate
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Widely used, good stabilityReduces δ-lactam formation compared to unprotected ArgCan still lead to δ-lactam formation; costly synthesis of the protecting group nih.govresearchgate.netmdpi.comHigh
Boc (tert-butyloxycarbonyl) Protects α-amino groupNot a direct guanidino protection; often used in conjunction with other guanidino protectionCan be labile under certain conditions; not a primary guanidino protectorModerate

Note: Boc is typically used for the alpha-amino group, while NO2 or Pbf are for the guanidino side chain.

Table 2: Applications of Nitroarginine Derivatives in Bioactive Molecules

Derivative TypePrimary Application AreaSpecific Examples/TargetsRole of NitroarginineNotes
Nitroarginine-containing peptides/peptidomimetics Nitric Oxide Synthase (NOS) InhibitionSelective inhibitors of neuronal NOS (nNOS)Mimics arginine, blocks NO productionD-enantiomers can alter inhibition type (uncompetitive vs. competitive) researchgate.netnih.gov
This compound Peptide Synthesis Building BlockSynthesis of specific peptide sequences (e.g., RGD peptides), development of NOS inhibitorsProtected D-arginine residue for incorporation into peptide chainsFacilitates controlled peptide assembly

Table 3: Advanced Analytical Techniques for Solid-Phase Peptide Synthesis (SPPS) Monitoring

Analytical TechniquePrimary Monitoring CapabilityKey Benefits
In-situ IR Spectroscopy Real-time monitoring of functional group changes, reaction kineticsEnables direct observation of bond formation/cleavage, precise determination of reaction endpoints, optimization of reaction conditions unito.itacs.orgresearchgate.net
Raman Spectroscopy Real-time monitoring of molecular vibrations, reaction progressFacilitates precise control of reaction endpoints, accelerated development, reduced waste generation, enhanced reaction efficiency euroapi.com
Refractive Index (RI) Monitoring changes in solution composition during reactionsSuitable for online monitoring of coupling, deprotection, and washing steps; contributes to greener SPPS by optimizing reagent/solvent use acs.orgcsic.esacs.org
Computer Vision Non-invasive monitoring of reaction progress via color changesEnables quantitative analysis of reaction rate attenuation, potential for automated online mechanistic profiling chemrxiv.org

Compound Name List

this compound

Arginine (Arg)

Fmoc-Arg(Pbf)-OH

Fmoc-Phe-OH

Fmoc-Arg(Boc)2-OH

L-Nω-Nitroarginine (L-NNA)

L-Nω-Nitroarginine Methyl Ester (L-NAME)

D-phenylalanyl-Nω-nitro-D-argininemethylester

Nω-nitro-L-arginyl-L-diaminobutyramide

Nω-nitro-L-arginyl-trans-3-amino-L-prolineamide

(4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N′-nitroguanidine

N-(4S)-{4-amino-5-[2-(2-aminoethyl)-phenylamino]-pentyl}-N′-nitroguanidine

RGD peptide

Ornithine (Orn)

Citrulline

Nω-(formimidoyl)ornithine

Tryptophan (Trp)

Phenylalanine (Phe)

Glycine (Gly)

Leucine (Leu)

Tyrosine (Tyr)

Histidine (His)

Cysteine (Cys)

Lysine (Lys)

Glutamic acid (Glu)

Aspartic acid (Asp)

Threonine (Thr)

Alanine (Ala)

Isoleucine (Ile)

Glutamine (Gln)

Serine (Ser)

Proline (Pro)

D-amino acids

Homo-amino acids

N-methyl amino acids

α-methyl amino acids

Hydroxyproline

Norleucine

3-nitrotyrosine (B3424624)

Methionine sulfoxide (B87167)

Methionine sulfone

Q & A

Basic: What are the critical considerations for synthesizing Boc-D-Arg(NO2)-OH in peptide chemistry?

Methodological Answer:
Synthesis requires careful protection of the nitro-guanidino group and the α-amine. The tert-butoxycarbonyl (Boc) group is stable under acidic conditions but labile in TFA, making it suitable for stepwise solid-phase peptide synthesis (SPPS). Key steps include:

  • Coupling conditions : Use HOBt/DIC or PyBOP to minimize racemization.
  • Deprotection : TFA (95%) for Boc removal, followed by neutralization for subsequent couplings.
  • Nitro group stability : Avoid prolonged exposure to reducing agents or strong bases, which may reduce the nitro group to NH₂ .
    Analytical Validation : Monitor reactions via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm mass with ESI-MS .

Advanced: How does the D-configuration of this compound influence its incorporation into β-sheet vs. α-helix peptide structures?

Methodological Answer:
The D-amino acid disrupts natural L-peptide folding. To assess structural impact:

  • Circular Dichroism (CD) : Compare spectra of peptides synthesized with D- vs. L-Arg(NO₂) derivatives.
  • Molecular Dynamics (MD) : Simulate folding trajectories (e.g., GROMACS) to evaluate steric clashes or hydrogen-bonding alterations.
  • X-ray Crystallography : Resolve crystal structures if peptides are amenable.
    Contradictory data may arise from solvent polarity (e.g., DMSO vs. aqueous buffers), necessitating controlled solvent systems .

Basic: What are optimal storage conditions for this compound to prevent decomposition?

Methodological Answer:
Store at -15°C in airtight, light-protected containers. Pre-dry the compound under vacuum to avoid hydrolysis. Solubility

SolventSolubility (mg/mL)
Water<1 (pH 7.0)
DMSO~10
Acetic Acid~50
Avoid freeze-thaw cycles; prepare aliquots for long-term stability .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated peptide couplings?

Methodological Answer:
Contradictions often stem from:

  • Side-reactions : Nitro group interference with activating agents (e.g., HATU vs. HBTU).
  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar).
    Systematic Approach :

Replicate literature protocols with strict moisture control.

Compare yields using LC-MS purity assessments.

Apply DOE (Design of Experiments) to optimize coupling time, temperature, and reagent ratios .

Basic: Which analytical techniques are essential for characterizing this compound purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm (nitro group absorption).
  • NMR : Confirm Boc and nitro group integrity (¹H NMR: δ 1.4 ppm for Boc tert-butyl; ¹³C NMR: δ 155 ppm for nitro).
  • Elemental Analysis : Verify C, H, N content (±0.3% deviation).
  • Melting Point : Decomposition range 113–126°C (deviations indicate impurities) .

Advanced: What strategies mitigate solubility challenges of this compound in non-polar solvents during SPPS?

Methodological Answer:

  • Co-solvent Systems : Add 1–5% acetic acid or 0.1 M HOBt to DMF/DCM mixtures.
  • Microwave-assisted Synthesis : Enhance dissolution via controlled heating (50–60°C).
  • Pre-acylation : Temporarily protect the nitro group with Fmoc-Cl, then deprotect post-incorporation.
    Validate solubility improvements via dynamic light scattering (DLS) .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Prepare solutions at pH 2.0 (HCl), 7.4 (PBS), and 9.0 (borate).
  • Incubation : Store aliquots at 25°C and 4°C; sample at 0, 24, 48, and 72 hrs.
  • Analysis : Quantify degradation via HPLC area-under-curve (AUC) and identify byproducts with HR-MS.
    Key Metric : >90% purity retention after 72 hrs at 4°C .

Advanced: How does the nitro group in this compound affect its reactivity in click chemistry applications?

Methodological Answer:
The nitro group can participate in Huisgen cycloadditions but may require Cu(I) catalysts.

  • Comparative Study : Synthesize azide derivatives of Boc-D-Arg(NO₂)-OH and react with alkynes under CuAAC conditions.
  • Competitive Analysis : Use ¹⁵N NMR to track nitro group involvement vs. side-chain reactivity.
    Contradictory reports may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and dissolution.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
    Toxicity Data : LD₅₀ (oral, rat) >2000 mg/kg; handle as a mild irritant .

Advanced: How can computational modeling predict this compound interactions with enzymatic targets (e.g., nitric oxide synthases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses, focusing on nitro-group hydrogen bonding.
  • QM/MM Simulations : Calculate charge distribution and transition states for nitro reduction.
  • Validate Experimentally : Compare with SPR (surface plasmon resonance) binding affinity data.
    Discrepancies may require MD simulations >100 ns to account for protein flexibility .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.